4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]piperazine-1-carboxamide
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Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18Cl2F3N5O2 and its molecular weight is 476.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Trifluoromethylpyridine derivatives are known for their unique physicochemical properties due to the fluorine atom and the characteristics of the pyridine moiety These properties can influence the interaction of the compound with its targets, leading to various biological activities
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to have diverse applications in the agrochemical and pharmaceutical industries, suggesting they may affect a variety of biochemical pathways
Pharmacokinetics
The compound’s physicochemical properties, such as its predicted boiling point and density , could influence its pharmacokinetic profile
Result of Action
As a derivative of trifluoromethylpyridine, it’s known to have potential applications in the agrochemical and pharmaceutical industries . The specific effects at the molecular and cellular level would depend on the compound’s targets and mode of action, which require further investigation.
Biochemical Analysis
Biochemical Properties
The compound interacts with bacterial Sfp-PPTase, a type of phosphopantetheinyl transferase . These enzymes are involved in a post-translational modification essential to bacterial cell viability and virulence . The nature of these interactions involves the inhibition of the enzyme, leading to a decrease in bacterial growth .
Cellular Effects
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]piperazine-1-carboxamide affects various types of bacterial cells by inhibiting the function of Sfp-PPTase . This impacts cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in bacterial growth .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to Sfp-PPTase and inhibiting its function . This leads to changes in gene expression and a decrease in the production of secondary metabolites .
Temporal Effects in Laboratory Settings
Over time, the compound has been observed to maintain its inhibitory effects on Sfp-PPTase . This suggests that the compound is stable and does not degrade significantly in laboratory settings .
Metabolic Pathways
The compound is involved in the metabolic pathway of phosphopantetheinyl transferase . It interacts with the enzyme Sfp-PPTase, leading to a decrease in the production of secondary metabolites .
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N5O2/c20-15-3-1-13(2-4-15)11-31-27-12-26-18(30)29-7-5-28(6-8-29)17-16(21)9-14(10-25-17)19(22,23)24/h1-4,9-10,12H,5-8,11H2,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVFBJHHVGTGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC=NOCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N/C=N/OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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